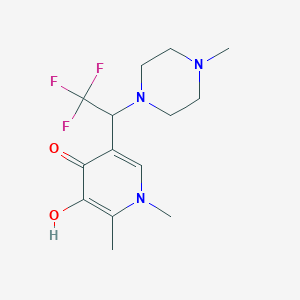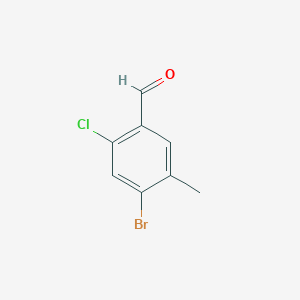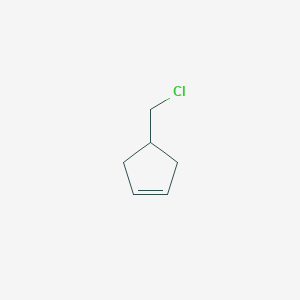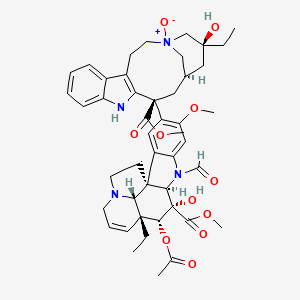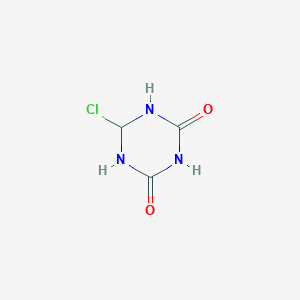
6-Chloro-1,3,5-triazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,3,5-triazinane-2,4-dione is a heterocyclic organic compound that belongs to the class of triazines. It is characterized by a six-membered ring containing three nitrogen atoms and one chlorine atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Chloro-1,3,5-triazinane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction typically occurs in a solvent such as dichloromethane or dioxane, and the temperature is maintained at a low level to ensure the selective substitution of chlorine atoms .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using cyanuric chloride as the starting material. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding amines and acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Dichloromethane, dioxane, and other organic solvents are typically used.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino-substituted triazines, while hydrolysis results in the formation of amines and acids .
Aplicaciones Científicas De Investigación
6-Chloro-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound exhibits biological activity and is studied for its potential use in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its role in other therapeutic applications.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of herbicides and dyes.
Uniqueness
6-Chloro-1,3,5-triazinane-2,4-dione is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Propiedades
Fórmula molecular |
C3H4ClN3O2 |
|---|---|
Peso molecular |
149.53 g/mol |
Nombre IUPAC |
6-chloro-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C3H4ClN3O2/c4-1-5-2(8)7-3(9)6-1/h1H,(H3,5,6,7,8,9) |
Clave InChI |
VNTNYRSQPLJOFH-UHFFFAOYSA-N |
SMILES canónico |
C1(NC(=O)NC(=O)N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


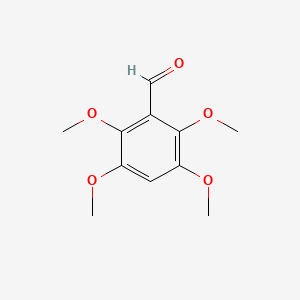
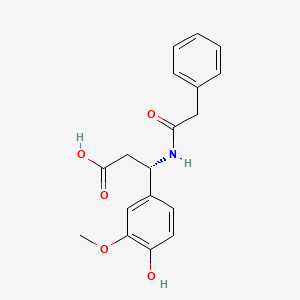

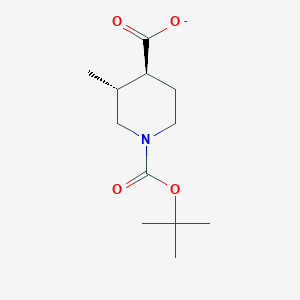
![1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12336437.png)
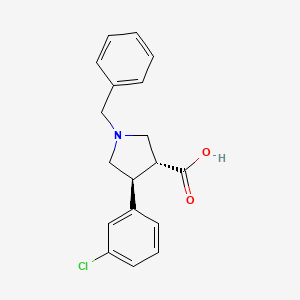
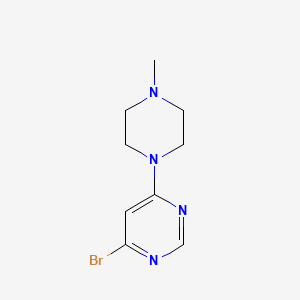
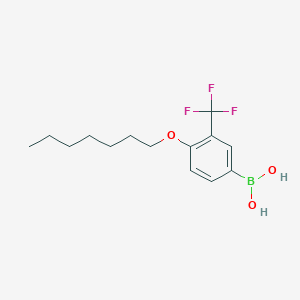
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12336460.png)
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12336467.png)
